Menton

Descripción general

Descripción

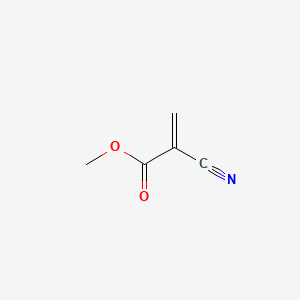

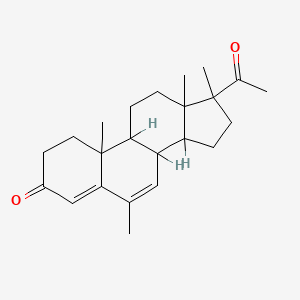

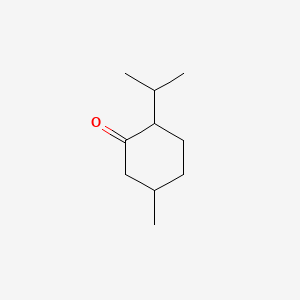

(-)-Menthone is a naturally occurring organic compound with the molecular formula C10H18O . It is a monoterpene with a minty flavor and is found in various essential oils such as peppermint, pennyroyal, and Pelargonium geraniums . (-)-Menthone is structurally related to menthol, differing by having a carbonyl group instead of a secondary alcohol. It is widely used in flavoring, perfumes, and cosmetics due to its characteristic aromatic and minty odor .

Aplicaciones Científicas De Investigación

(-)-Menthone has diverse applications in scientific research:

Mecanismo De Acción

Target of Action

Menthone, a monoterpene found in various essential oils, primarily targets plant microtubules . Microtubules are a component of the cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and facilitating intracellular transport .

Mode of Action

Menthone interacts with its primary targets, the microtubules, by disrupting their structure . This disruption leads to changes in cell shape and function, affecting the overall growth and development of the plant cells .

Pharmacokinetics

Like other monoterpenes, menthone is likely to be absorbed through the skin and mucous membranes, distributed throughout the body, metabolized in the liver, and excreted via the kidneys .

Result of Action

The primary result of menthone’s action is the disruption of microtubules, leading to changes in cell shape and function . This can result in the inhibition of plant growth, making menthone a potential candidate for the development of environmentally friendly bioherbicides .

Action Environment

Environmental factors can influence the action, efficacy, and stability of menthone. For instance, the production of menthone in plants can be influenced by various environmental factors such as light, temperature, and soil conditions . Additionally, the volatility of menthone means that it can be released into the environment, where it can affect other plants .

Análisis Bioquímico

Biochemical Properties

Menthone plays a significant role in biochemical reactions, particularly in the biosynthesis of other monoterpenes. It is an intermediate in the biosynthesis of menthol, a compound known for its cooling sensation and medicinal properties. Menthone interacts with several enzymes, including pulegone reductase, which catalyzes the reduction of pulegone to menthone . Additionally, menthone can be oxidized to menthol by menthone reductase . These interactions highlight the importance of menthone in the metabolic pathways of monoterpenes.

Cellular Effects

Menthone influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of ion channels and receptors, leading to changes in cell function. For example, menthone can activate the transient receptor potential cation channel subfamily M member 8 (TRPM8), which is involved in the sensation of cold . This activation can lead to changes in intracellular calcium levels and subsequent cellular responses. Additionally, menthone has been reported to affect the expression of genes involved in inflammation and oxidative stress, suggesting its potential role in modulating cellular responses to environmental stimuli .

Molecular Mechanism

The molecular mechanism of menthone involves its interaction with various biomolecules, including enzymes and receptors. Menthone binds to TRPM8, leading to its activation and subsequent changes in intracellular calcium levels . This binding interaction is crucial for the cooling sensation associated with menthone. Furthermore, menthone can inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine and enhanced cholinergic signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of menthone can change over time due to its stability and degradation. Menthone is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air. Long-term studies have shown that menthone can have sustained effects on cellular function, including prolonged activation of TRPM8 and modulation of gene expression . These findings suggest that menthone can exert lasting effects on cellular processes, even after its initial application.

Dosage Effects in Animal Models

The effects of menthone vary with different dosages in animal models. At low doses, menthone has been shown to have beneficial effects, such as anti-inflammatory and analgesic properties . At high doses, menthone can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These findings highlight the importance of determining the appropriate dosage of menthone for therapeutic applications to avoid adverse effects.

Metabolic Pathways

Menthone is involved in several metabolic pathways, including the biosynthesis of menthol and other monoterpenes. It is synthesized from pulegone through the action of pulegone reductase and can be further reduced to menthol by menthone reductase . These enzymes play a crucial role in the metabolic flux of monoterpenes, ensuring the efficient conversion of intermediates to their final products. Additionally, menthone can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites .

Transport and Distribution

Menthone is transported and distributed within cells and tissues through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature and can be transported by specific binding proteins . Once inside the cell, menthone can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular processes . The distribution of menthone within tissues can also be influenced by its interaction with transporters and binding proteins.

Subcellular Localization

The subcellular localization of menthone is crucial for its activity and function. Menthone can be targeted to specific compartments within the cell, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These modifications ensure that menthone is localized to the appropriate cellular compartments, where it can interact with its target biomolecules and exert its effects. The subcellular localization of menthone can also influence its stability and degradation, affecting its overall activity and function.

Métodos De Preparación

(-)-Menthone can be synthesized through several methods. One common laboratory method involves the oxidation of menthol using acidified dichromate . Industrially, menthone can be produced by hydrogenation of thymol with a palladium catalyst or by using a homogeneous catalyst with isopulegol as the starting material . The latter method involves a transition metal complex as a catalyst and achieves high selectivity and conversion rates .

Análisis De Reacciones Químicas

(-)-Menthone undergoes various chemical reactions, including:

Oxidation: (-)-Menthone can be oxidized to produce menthyl acetate or other oxidized derivatives.

Reduction: Reduction of menthone can yield menthol.

Epimerization: (-)-Menthone can be converted to isomenthone via a reversible epimerization reaction through an enol intermediate.

Common reagents used in these reactions include chromic acid for oxidation and hydrogen gas with a palladium catalyst for reduction . The major products formed depend on the specific reaction conditions and reagents used.

Comparación Con Compuestos Similares

(-)-Menthone is similar to other monoterpenes such as menthol and isomenthone.

Menthol: Shares a similar structure but has a secondary alcohol instead of a carbonyl group.

Isomenthone: An epimer of menthone, differing in the spatial arrangement of atoms.

(-)-Menthone’s uniqueness lies in its specific aromatic properties and its ability to undergo reversible epimerization, making it versatile for various applications .

Propiedades

IUPAC Name |

(2R,5S)-5-methyl-2-propan-2-ylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-9H,4-6H2,1-3H3/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLGAXVYCFJBMK-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H](C(=O)C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801341700 | |

| Record name | (+)-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless liquid with a mild odor of peppermint; [Hawley], colourless to pale yellowish liquid with a mint-like odour | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

210 °C, 208.00 to 210.00 °C. @ 760.00 mm Hg | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly sol in water; sol in org solvents /L-form/, SOL IN ALC, ETHER, ACETONE, ACETIC ACID, ALL PROP IN BENZENE; SLIGHTLY SOL IN WATER /D & DL-FORMS/, SOL IN ALL PROP IN ALC, ETHER, CARBON DISULFIDE /L-FORM/, SOL IN ACETONE /L-FORM/, Sol in alc, fixed oils; very slightly sol in water., SOL IN MOST COMMON ORG SOLVENTS, In water, 688 mg/l @ 25 °C, soluble in alcohol and most fixed oils; very slightly soluble in water, 1 ml in 3 ml of 70% alcohol (in ethanol) | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.888-0.895 | |

| Record name | Menthone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/428/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.27 [mmHg] | |

| Record name | Menthone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5944 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless, oily, mobile liq | |

CAS No. |

3391-87-5, 89-80-5 | |

| Record name | D-Menthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3391-87-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Menthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003391875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone, 5-methyl-2-(1-methylethyl)-, (2R,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+)-Menthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801341700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (+)-menthone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MENTHONE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15F1B5K9A5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MENTHONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1268 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | (+)-Menthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035783 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is menthone biosynthesized in plants like peppermint?

A1: Menthone biosynthesis in peppermint involves a multi-step pathway. Initially, geranyl diphosphate, a precursor to many monoterpenes, is converted to (+)-pulegone. [] An enzyme called pulegone reductase then catalyzes the reduction of (+)-pulegone to yield both (−)-menthone and (+)-isomenthone. []

Q2: What are the major metabolic pathways of menthone in peppermint?

A2: In peppermint, (−)-menthone is primarily metabolized through two stereospecific pathways:

- Reduction to Menthol: (−)-Menthone is reduced by menthol dehydrogenase to yield (−)-menthol, the primary flavor component of peppermint. A portion of (−)-menthol is further converted to (−)-menthyl acetate by an acetyl transferase. []

- Reduction to Neomenthol: (−)-Menthone is reduced by neomenthol dehydrogenase to yield (+)-neomenthol. This (+)-neomenthol is then largely converted to (+)-neomenthyl-β-D-glucoside by a glucosyl transferase. The glucoside is subsequently transported to the rhizome for further metabolism. [, ]

Q3: Is there evidence of menthone turnover in plants?

A3: Yes, research indicates active menthone turnover in flowering peppermint plants. During this period, there's a decrease in overall monoterpene content, including menthone, coinciding with the observed conversion of (−)-menthone to (−)-menthol, (−)-menthyl acetate, and (+)-neomenthyl-β-D-glucoside. [] This suggests a dynamic metabolic process.

Q4: Does the stereochemistry of menthone influence its metabolism?

A4: Absolutely, the stereospecific reduction of (−)-menthone is crucial. Menthol dehydrogenase specifically converts (−)-menthone to (−)-menthol, while neomenthol dehydrogenase converts it to (+)-neomenthol. These distinct pathways, governed by stereochemistry, dictate the ultimate fate of menthone in the plant. []

Q5: What is the molecular formula and weight of menthone?

A5: Menthone has the molecular formula C10H18O and a molecular weight of 154.25 g/mol.

Q6: What spectroscopic data are available for menthone?

A6: Menthone has been extensively studied using various spectroscopic techniques, including:

- NMR Spectroscopy: 1H NMR and 13C NMR have been utilized to determine the structure and stereochemistry of menthone and its derivatives. Studies have investigated the conformational analysis of menthone imines using 1H NMR. []

- FTIR Spectroscopy: FTIR is valuable for identifying functional groups and studying the kinetics of reactions involving menthone. For instance, it was used to monitor the green oxidation of (−)-menthol to (−)-menthone. []

- GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is widely employed to analyze the composition of essential oils containing menthone. This technique helps identify and quantify menthone and other volatile compounds. [, , , , ]

- Microwave Spectroscopy: Rotational spectra of menthone have been studied using broadband Fourier-transform microwave spectroscopy, providing insights into its conformational landscape. []

Q7: Can menthone be synthesized through catalytic reactions?

A7: Yes, racemic menthone can be synthesized by catalytic hydrogenation of thymol, with a hydroxyl protection strategy using trimethylchlorosilane (TMS). This method achieves high selectivity and yield under mild conditions. []

Q8: Are there any catalytic applications of menthone itself?

A8: While menthone is more commonly a substrate or product in catalytic reactions, its derivatives have shown potential. For example, novel menthone hydrazones, synthesized by condensation reactions, have exhibited anticonvulsant activity. [] This suggests potential applications in medicinal chemistry.

Q9: How is computational chemistry used to study menthone and its derivatives?

A9: Computational methods play a crucial role in understanding menthone's properties and behavior:

- Molecular Modeling: Molecular modeling techniques are used to study the conformational space of menthone and its isomers, providing insights into their stability and interactions with other molecules. [, , ]

- Docking Studies: Docking simulations help investigate the interaction of menthone and its derivatives with enzymes, receptors, and other biological targets, which is valuable for understanding their biological activity and designing new compounds with enhanced properties. []

- Molecular Dynamics Simulations: Molecular dynamics simulations are used to study the dynamic behavior of menthone and its derivatives in various environments, providing insights into their flexibility, conformational changes, and interactions with solvents or other molecules over time. []

Q10: Have any QSAR models been developed for menthone derivatives?

A10: While specific QSAR models focusing solely on menthone derivatives are not mentioned in the provided research, the synthesis and evaluation of novel menthone hydrazones with anticonvulsant activity suggest a potential area for QSAR model development. [] QSAR studies could help establish relationships between the structural features of these derivatives and their anticonvulsant potency, guiding the design of more effective compounds.

Q11: How do structural modifications of menthone affect its biological activity?

A11: Research on menthone derivatives, specifically hydrazones, indicates a strong link between structure and biological activity:

- Anticonvulsant Activity: Novel menthone hydrazones, combining l-menthone and phenoxyacetic acid residues, exhibit promising anticonvulsant activity in PTZ-induced convulsion and MES seizure models. [] This highlights the potential of modifying menthone to develop new therapeutic agents.

Q12: Are there specific challenges regarding the stability of menthone?

A12: While the provided research doesn't delve into specific stability challenges of menthone itself, it's worth noting that essential oils, where menthone is often found, are complex mixtures susceptible to degradation due to factors like oxidation, light, and temperature.

Q13: Are there strategies to improve the stability, solubility, or bioavailability of menthone?

A13: While not explicitly addressed in the provided research, several formulation strategies are commonly employed to enhance the stability and bioavailability of volatile compounds like menthone:

Q14: What analytical techniques are commonly used to characterize and quantify menthone?

A14: Several analytical methods are employed to analyze menthone:

- GC and GC-MS: Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is widely used to separate, identify, and quantify menthone in essential oils and other complex mixtures. [, , , , ]

- HPLC: High-performance liquid chromatography (HPLC) offers an alternative method for separating and quantifying menthone, particularly when dealing with non-volatile or thermally labile derivatives. []

- FTIR Spectroscopy: FTIR is valuable for identifying functional groups in menthone and monitoring reactions involving this compound. []

- NMR Spectroscopy: NMR techniques, including 1H NMR and 13C NMR, are essential for structural elucidation and studying the stereochemistry of menthone and its derivatives. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)